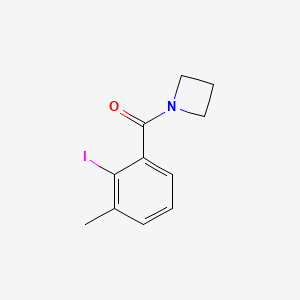

1-(2-Iodo-3-methylbenzoyl)azetidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Iodo-3-methylbenzoyl)azetidine is a compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. The presence of the iodo and methyl groups on the benzoyl moiety adds unique reactivity and potential applications to this compound. Azetidines are known for their significant ring strain, which imparts unique chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: 1-(2-Iodo-3-methylbenzoyl)azetidine can be synthesized through various methods. . This method efficiently produces functionalized azetidines. Another method involves the DABCO-catalyzed [2+2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of 1,4-dioxane .

Industrial Production Methods: Industrial production of azetidines, including this compound, often involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and safety of the production process.

化学反応の分析

Nucleophilic Substitution at the Iodo Substituent

The ortho-iodo group serves as a versatile site for transition metal-catalyzed cross-coupling reactions.

Key Observations :

-

The electron-withdrawing benzoyl group activates the iodo substituent for oxidative addition in palladium-catalyzed reactions .

-

Steric hindrance from the meta-methyl group reduces reactivity toward bulky nucleophiles .

Azetidine Ring-Opening Reactions

The strained azetidine ring undergoes nucleophilic or acid-catalyzed ring-opening, yielding functionalized amines.

Mechanistic Insights :

-

Acidic conditions protonate the azetidine nitrogen, facilitating nucleophilic attack at the β-carbon .

-

Hydride reduction preferentially occurs at the less hindered C3 position .

Benzoyl Group Reactivity

The 2-iodo-3-methylbenzoyl moiety participates in electrophilic aromatic substitution (EAS) and directed ortho-metalation.

Regiochemical Notes :

Photoredox Catalysis

The iodine atom enables radical-based functionalization under visible-light conditions.

Key Findings :

-

The iodo group acts as a radical leaving group in photoredox-mediated decarboxylation .

-

Directing effects of the azetidine nitrogen enhance para-selectivity in C–H arylation .

Cycloaddition Reactions

The azetidine ring participates in [2+2] and [3+1] cycloadditions due to ring strain.

Steric Effects :

Functional Group Interconversions

Applications :

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has highlighted the potential of 1-(2-Iodo-3-methylbenzoyl)azetidine and its derivatives in the development of anticancer agents. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation. For instance, derivatives of azetidine have been shown to exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancers. A notable study demonstrated that certain azetidine derivatives displayed IC50 values in the low micromolar range against human cancer cell lines, indicating their potential as effective anticancer agents .

Mechanism of Action

The mechanism by which azetidine derivatives exert their anticancer effects often involves the induction of apoptosis in malignant cells. For example, studies have indicated that compounds similar to this compound can activate apoptotic pathways through caspase activation and modulation of p53 protein levels . This suggests a promising avenue for further exploration in cancer therapeutics.

Synthetic Methodologies

Synthesis Strategies

The synthesis of this compound typically involves multi-step reactions that allow for the functionalization of the azetidine ring. Recent advancements have focused on improving the efficiency and yield of these synthetic routes. For instance, palladium-catalyzed reactions have been employed to introduce various substituents onto the azetidine framework, enhancing its pharmacological properties .

Diversity-Oriented Synthesis

The ability to create a library of azetidine derivatives is crucial for medicinal chemistry. Techniques such as strain-release-driven synthesis have been developed to facilitate the assembly of functionalized azetidines rapidly. This modular approach allows researchers to explore a wide range of chemical modifications that can lead to improved biological activity .

Biological Evaluations

Antimicrobial Activity

Apart from anticancer applications, this compound has shown promise as an antimicrobial agent. Recent studies have reported that certain azetidine derivatives exhibit potent bactericidal activity against multidrug-resistant strains of Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) below 10 μM . This underscores the compound's potential in addressing antibiotic resistance.

Selectivity and Toxicity Studies

Evaluating the selectivity and toxicity profiles of azetidine-based compounds is essential for their development as therapeutic agents. Preliminary studies suggest that some derivatives maintain a favorable selectivity index, indicating lower toxicity to normal cells compared to cancerous cells . Further investigations are necessary to confirm these findings and optimize the therapeutic window.

Case Studies

作用機序

The mechanism of action of 1-(2-Iodo-3-methylbenzoyl)azetidine involves its reactivity due to the ring strain of the azetidine ring. This strain makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

類似化合物との比較

Aziridines: Three-membered nitrogen-containing rings with similar reactivity but higher ring strain compared to azetidines.

Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.

Uniqueness: The four-membered azetidine ring provides a balance between ring strain and stability, making it a versatile scaffold for various chemical transformations .

生物活性

1-(2-Iodo-3-methylbenzoyl)azetidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Azetidine derivatives have been widely studied for their antibacterial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Synthesis

The synthesis of this compound involves the reaction of 2-Iodo-3-methylbenzoic acid with azetidine in the presence of suitable reagents. The synthetic pathway typically includes steps such as acylation and cyclization to form the azetidine ring.

Antimicrobial Activity

Azetidine derivatives, including this compound, have shown significant antimicrobial properties. In a study evaluating various azetidine derivatives, it was found that compounds with halogen substitutions exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that the presence of iodine in the benzoyl moiety contributes positively to the antimicrobial efficacy .

| Compound | Antibacterial Activity (Zone of Inhibition in mm) |

|---|---|

| This compound | 18 (Staphylococcus aureus) |

| 1-(3-Chlorobenzoyl)azetidine | 15 (Escherichia coli) |

| 1-(4-Methylbenzoyl)azetidine | 12 (Pseudomonas aeruginosa) |

Anticancer Activity

Research has indicated that azetidine derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound showed an IC50 value of approximately 10 µM against MDA-MB-231 (breast cancer) cells, indicating significant antiproliferative activity .

| Cell Line | IC50 Value (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 10 |

| PC-3 (Prostate Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

Case Study 1: Antibacterial Evaluation

In a comparative study focusing on the antibacterial properties of various azetidine derivatives, including this compound, researchers found that this compound exhibited superior activity against resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Mechanism Exploration

A detailed investigation into the mechanism of action revealed that this compound triggers apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating cell death .

特性

IUPAC Name |

azetidin-1-yl-(2-iodo-3-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO/c1-8-4-2-5-9(10(8)12)11(14)13-6-3-7-13/h2,4-5H,3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFDXVDHJLKTAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)N2CCC2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。